| 
                                                             REACTION_SMILES 
                                                         | 
                                                        
                                                             [CH3:21][OH:22].[F:1][c:2]1[cH:3][cH:4][c:5](-[n:8]2[c:9](=[O:18])[c:10]([C:14](=[O:15])[O:16][CH3:17])[cH:11][cH:12][cH:13]2)[cH:6][cH:7]1.[Li+:20].[OH-:19].[OH2:23]>>[F:1][c:2]1[cH:3][cH:4][c:5](-[n:8]2[c:9](=[O:18])[c:10]([C:14](=[O:15])[OH:16])[cH:11][cH:12][cH:13]2)[cH:6][cH:7]1 
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                                                                                 Name 
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                                                                                 Quantity 
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                                                                                    Extracted from reaction SMILES                                                                                 
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                                                                                 Type 
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                                                                                     reactant                                                                                 
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                                                                                 Smiles 
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                                                                                    CO                                                                                 
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                                                                                 Name 
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                                                                                                                                                                            COC(=O)c1cccn(-c2ccc(F)cc2)c1=O                                                                                                                                                                     
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                                                                                 Quantity 
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                                                                                    Extracted from reaction SMILES                                                                                 
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                                                                                 Type 
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                                                                                     reactant                                                                                 
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                                                                                 Smiles 
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                                                                                    COC(=O)c1cccn(-c2ccc(F)cc2)c1=O                                                                                 
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                                                                                 Name 
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                                                                                 Quantity 
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                                                                                    Extracted from reaction SMILES                                                                                 
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                                                                                 Type 
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                                                                                     reactant                                                                                 
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                                                                                 Smiles 
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                                                                                    [Li+]                                                                                 
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                                                                                 Name 
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                                                                                 Quantity 
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                                                                                    Extracted from reaction SMILES                                                                                 
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                                                                                 Type 
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                                                                                     reactant                                                                                 
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                                                                                 Smiles 
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                                                                                    [OH-]                                                                                 
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                                                                                 Name 
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                                                                                 Quantity 
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                                                                                    Extracted from reaction SMILES                                                                                 
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                                                                                 Type 
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                                                                                     reactant                                                                                 
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                                                                                 Smiles 
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                                                                                    O                                                                                 
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                                                                                 Name 
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                                                                                 Type 
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                                                                                    product                                                                                 
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                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    O=C(O)c1cccn(-c2ccc(F)cc2)c1=O                                                                                 
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                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |